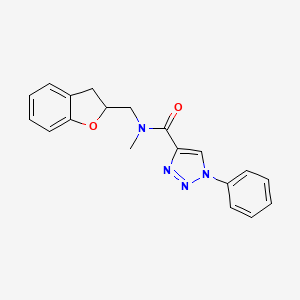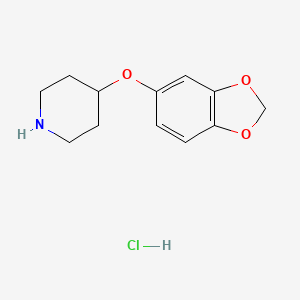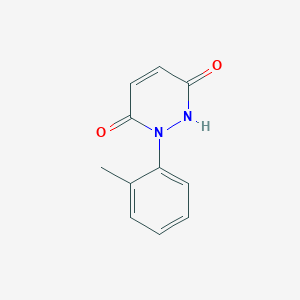![molecular formula C21H33N3O2S B5372840 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine, also known as L-745,870, is a compound that has been extensively studied for its potential use in treating various neurological disorders. In
Mechanism of Action
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine is a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood and cognition. By blocking the activity of this receptor, this compound is thought to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine in lab experiments is its high degree of selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor. Additionally, its ability to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, makes it a useful tool for studying the complex interactions between different neurotransmitter systems in the brain. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain a stable level of the compound in the brain.
Future Directions
There are a number of future directions for research on 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the precise mechanisms by which this compound modulates neurotransmitter activity in the brain, which may lead to the development of more selective and effective drugs for the treatment of neurological disorders. Finally, the development of more stable analogs of this compound may improve its utility as a research tool in the study of neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine with isopropylthiol in the presence of a base, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. This method yields a pure compound with a high degree of purity and is suitable for large-scale production.
Scientific Research Applications
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been found to improve cognitive function in rats. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-17(2)27-16-21(25)24-10-4-5-19(15-24)23-13-11-22(12-14-23)18-6-8-20(26-3)9-7-18/h6-9,17,19H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUFJAKBOKDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)
![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)

![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5372811.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)


